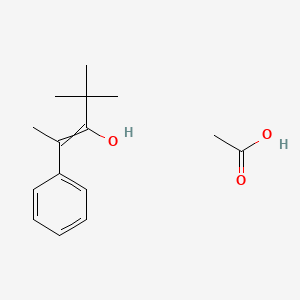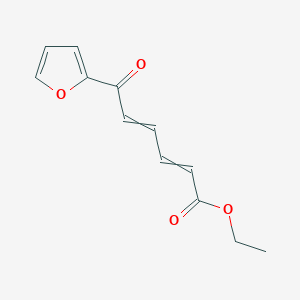
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate typically involves the reaction of furan derivatives with acetylenic esters. One common method is the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction yields the desired product through a series of aldol condensation and dehydration steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the conjugated diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene system.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Aplicaciones Científicas De Investigación
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system and furan ring allow the compound to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate
- 2-Acetyl-5-methylfuran
- 6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones
Uniqueness
Ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate is unique due to its specific conjugated diene system and the presence of a furan ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other furan derivatives. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance.
Propiedades
Número CAS |
113541-26-7 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
ethyl 6-(furan-2-yl)-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)8-4-3-6-10(13)11-7-5-9-16-11/h3-9H,2H2,1H3 |
Clave InChI |
QGVBFVRDDJAWHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC=CC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


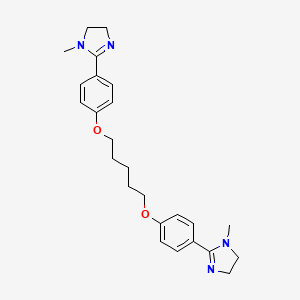
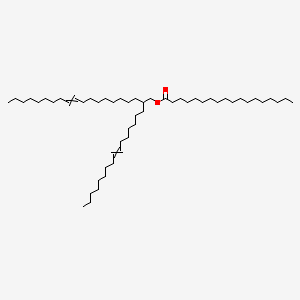
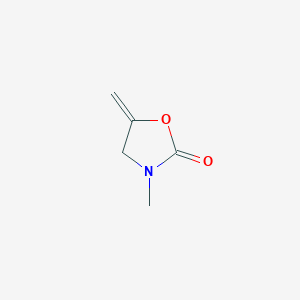
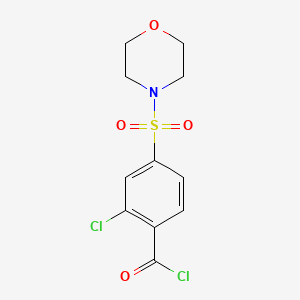
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)

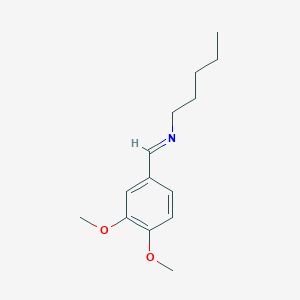
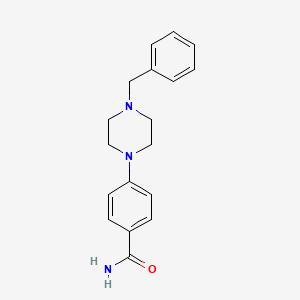
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)

